H3/H4 Selectivity: Methimepip vs. Immepip — A Direct Head-to-Head Comparison from the Same Study
In the discovery paper directly comparing N-substituted immepip derivatives, methimepip (N-methyl immepip) and the parent compound immepip were evaluated under identical assay conditions for human H3 and H4 receptor binding. Methimepip retained high H3 affinity (pKi = 9.0; Ki = 1 nM) while exhibiting markedly reduced H4 affinity (pKi = 5.7; Ki ≈ 2,000 nM), yielding a 2000-fold H3-over-H4 selectivity ratio [1][2]. In contrast, immepip binds H4 with a Ki of 9 nM (pKi ≈ 8.05), yielding only a ~22.5-fold selectivity window . The N-methyl substitution therefore improved H3/H4 discrimination by approximately 89-fold relative to the parent scaffold [1]. Functional agonist activity measured via cAMP-inhibited β-galactosidase reporter gene assay in SK-N-MC cells confirmed methimepip as a full H3 agonist (pEC50 = 9.5; EC50 = 0.32 nM) [1]. Methimepip's selectivity was further validated against H1 and H2 receptors where pKi values were < 5.0 (>10,000-fold selectivity) in COS-7 and CHO cell membrane displacement assays [1].
| Evidence Dimension | Human H3 vs H4 receptor selectivity ratio (Ki_H4 / Ki_H3) |
|---|---|
| Target Compound Data | H3 pKi = 9.0 (Ki = 1 nM); H4 pKi = 5.7 (Ki ≈ 2,000 nM); Selectivity ratio = 2,000-fold |
| Comparator Or Baseline | Immepip: H3 Ki = 0.4 nM; H4 Ki = 9 nM; Selectivity ratio ≈ 22.5-fold |
| Quantified Difference | Methimepip H3/H4 selectivity is ~89× greater than immepip (2,000-fold vs. 22.5-fold) |
| Conditions | [3H]N-α-methylhistamine displacement binding on human H3 (SK-N-MC cell membranes) and human H4 (CHO-K1 cell membranes); functional cAMP-β-galactosidase reporter assay in SK-N-MC cells expressing human H3 receptor; Kitbunnadaj et al. 2005 |
Why This Matters
For researchers requiring H3-specific pharmacological manipulation without H4 confounds, methimepip provides nearly two orders of magnitude greater subtype discrimination than the parent compound immepip, enabling cleaner experimental interpretation in mixed H3/H4 expression systems such as immune cells, gastrointestinal tissue, and CNS.
- [1] Kitbunnadaj R, Hashimoto T, Poli E, et al. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. J Med Chem. 2005;48(6):2100-2107. PMID: 15771452. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Methimepip ligand activity charts. Human H3 pKi = 9.0; Human H4 pKi = 5.7. Ligand ID: 1254. View Source
